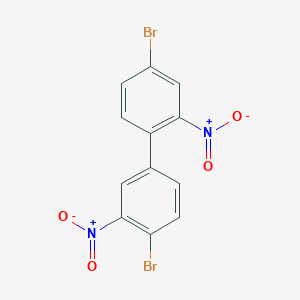
4,4'-Dibromo-2,3'-dinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-2,3’-dinitrobiphenyl: is an organic compound with the molecular formula C12H6Br2N2O4 . It is a biphenyl derivative characterized by the presence of two bromine atoms at the 4 and 4’ positions and two nitro groups at the 2 and 3’ positions. This compound is known for its strong electron-withdrawing properties due to the nitro groups, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Dibromo-2,3’-dinitrobiphenyl can be synthesized through a nitration reaction of 4,4’-dibromobiphenyl. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-Dibromo-2,3’-dinitrobiphenyl may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro groups in 4,4’-Dibromo-2,3’-dinitrobiphenyl can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted biphenyl derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 4,4’-Diamino-2,3’-dinitrobiphenyl.
Substitution: 4,4’-Di(amine/thiol)-2,3’-dinitrobiphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-Dibromo-2,3’-dinitrobiphenyl is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers. It serves as a building block for the preparation of materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of 4,4’-Dibromo-2,3’-dinitrobiphenyl may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-withdrawing properties make it suitable for use in electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-2,3’-dinitrobiphenyl primarily involves its electron-withdrawing nitro groups, which influence the reactivity of the compound. The nitro groups stabilize negative charges and facilitate nucleophilic substitution reactions. Additionally, the bromine atoms can participate in various substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dibromo-2,2’-diiodobiphenyl: Contains iodine atoms instead of nitro groups.
4,4’-Dibromo-2-nitrobiphenyl: Has only one nitro group at the 2 position.
Uniqueness: 4,4’-Dibromo-2,3’-dinitrobiphenyl is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity compared to its analogs. This unique arrangement makes it a valuable intermediate for synthesizing compounds with tailored electronic and optoelectronic properties.
Propriétés
Numéro CAS |
52289-47-1 |
|---|---|
Formule moléculaire |
C12H6Br2N2O4 |
Poids moléculaire |
401.99 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromo-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O4/c13-8-2-3-9(11(6-8)15(17)18)7-1-4-10(14)12(5-7)16(19)20/h1-6H |
Clé InChI |
IQMKMQWWDTVUCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)

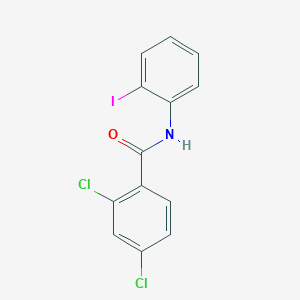
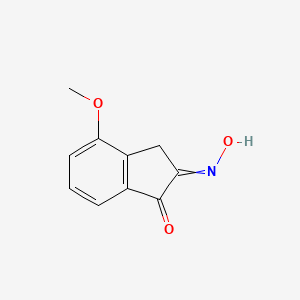
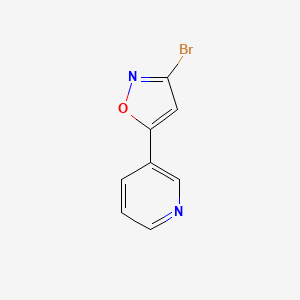



![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)
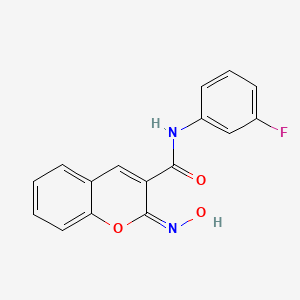
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
![N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
